molecular formula C11H18N4O B2942980 N-tert-butyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxamide CAS No. 1220176-46-4

N-tert-butyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxamide

Cat. No.: B2942980
CAS No.: 1220176-46-4
M. Wt: 222.292
InChI Key: NLTHSZGNASJNCM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced . Another synthesis involved the reaction of N-Boc-4-aminopyrazole-5-carbaldehydes with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux to form methyl (ethyl) pyrazolo [4,3- b ]pyridine-6-carboxylates, which were converted to the corresponding tert-butyl carboxylates via intermediate carboxylic acids .

Scientific Research Applications

Enhancing Reductive Cleavage of Aromatic Carboxamides

Ragnarsson et al. (2001) explored the facilitated reduction of aromatic and heteroaromatic N-benzyl carboxamides, including derivatives of naphthalene, pyridine, pyrazine, and quinoline. This study demonstrated the regiospecific cleavage of C(O)-N bonds under mild reductive conditions, yielding Boc-protected (benzyl)amine in nearly quantitative yields. This highlights the potential of "N-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide" in synthetic organic chemistry, particularly in the selective cleavage and protection of amine groups (Ragnarsson et al., 2001).

Synthesis and Biological Activity of Pyrazole Amide Derivatives

Deng et al. (2016) conducted a study on the design, synthesis, and biological activity of new pyrazole amide derivatives based on structural similarities with known compounds bound to the ecdysone receptor. This research identified compounds exhibiting promising insecticidal activity against Helicoverpa armigera, indicating the utility of this chemical scaffold in developing novel agrochemicals (Deng et al., 2016).

Functionalization Reactions of Pyrazole Derivatives

Yıldırım et al. (2005) explored the functionalization reactions of pyrazole derivatives, demonstrating the versatility of this chemical framework in organic synthesis. The study detailed the conversion of pyrazole-3-carboxylic acid into carboxamide via reactions with diamines, underscoring the compound's reactivity and potential in creating a diverse array of synthetic intermediates (Yıldırım et al., 2005).

Photosynthetic Electron Transport Inhibition

Vicentini et al. (2005) synthesized and evaluated a series of pyrazole derivatives, including 4-carboxypyrazolo-3-tert-butylcarboxamide, as potential inhibitors of photosynthetic electron transport. This research offers insights into the role of pyrazole derivatives in inhibiting photosynthesis, which could be leveraged in the development of new herbicides (Vicentini et al., 2005).

Properties

IUPAC Name

N-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c1-11(2,3)13-10(16)9-7-6-12-5-4-8(7)14-15-9/h12H,4-6H2,1-3H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLTHSZGNASJNCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=NNC2=C1CNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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